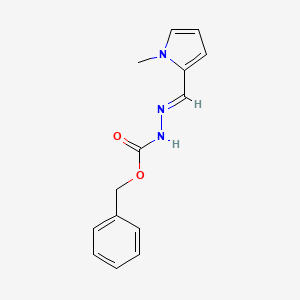
Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is an organic compound that features a benzyl group attached to a hydrazinecarboxylate moiety, which is further connected to a 1-methylpyrrol-2-yl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate typically involves the condensation of benzyl hydrazinecarboxylate with 1-methylpyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the hydrazinecarboxylate and the 1-methylpyrrol-2-yl group. After completion, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various benzyl derivatives .
Scientific Research Applications
Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it useful in the development of catalysts and sensors.
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-((1H-pyrrol-2-yl)methylene)hydrazinecarboxylate: Similar structure but lacks the methyl group on the pyrrole ring.
Benzyl 2-((1-methylindol-2-yl)methylene)hydrazinecarboxylate: Contains an indole ring instead of a pyrrole ring.
Benzyl 2-((1-methylthiazol-2-yl)methylene)hydrazinecarboxylate: Features a thiazole ring in place of the pyrrole ring.
Uniqueness
Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is unique due to the presence of the 1-methylpyrrol-2-yl group, which imparts specific electronic and steric properties. This structural feature enhances the compound’s ability to interact with biological targets and participate in various chemical reactions. The methylene bridge also contributes to the compound’s stability and reactivity, making it a valuable scaffold for the development of new chemical entities .
Biological Activity
Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₁₄H₁₅N₃O₂
- SMILES Notation : CN1C=CC=C1/C=N/NC(=O)OCC2=CC=CC=C2
- InChIKey : YQTPAHFGROLFJF-XNTDXEJSSA-N
The compound features a hydrazinecarboxylate moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
The anticancer potential of hydrazine derivatives has been widely studied. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key cellular pathways involved in tumor growth . While direct evidence for this compound is sparse, its structural analogs have been shown to inhibit cancer cell proliferation effectively.
Case Studies and Research Findings
- Antimycobacterial Activity :
- Antioxidant Activity :
- Cytotoxicity Studies :
Data Tables
Properties
CAS No. |
113906-00-6 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
benzyl N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-17-9-5-8-13(17)10-15-16-14(18)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,18)/b15-10+ |
InChI Key |
YQTPAHFGROLFJF-XNTDXEJSSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















